(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid

Catalog No.
S14466126
CAS No.
M.F
C9H10F3NO5
M. Wt
269.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carb...

Product Name

(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid

IUPAC Name

(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C9H10F3NO5

Molecular Weight

269.17 g/mol

InChI

InChI=1S/C7H9NO3.C2HF3O2/c9-5-1-3-4(5)2-8-6(3)7(10)11;3-2(4,5)1(6)7/h3-4,6,8H,1-2H2,(H,10,11);(H,6,7)/t3-,4-,6-;/m0./s1

InChI Key

QOLUCNMESQIQBI-NXYGYYFTSA-N

Canonical SMILES

C1C2C(C1=O)CNC2C(=O)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1[C@H]2[C@@H](C1=O)CN[C@@H]2C(=O)O.C(=O)(C(F)(F)F)O

The compound (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2,2-trifluoroacetic acid is a bicyclic organic compound with the molecular formula C9H10F3NO5C_9H_{10}F_3NO_5 and a molecular weight of approximately 269.18 g/mol. It is characterized by its unique bicyclic structure which includes a nitrogen atom in the ring, making it part of the azabicyclo family. This compound is notable for its trifluoroacetic acid moiety, which enhances its chemical reactivity and potential biological activity .

The chemical reactivity of (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2,2-trifluoroacetic acid can be attributed to the presence of functional groups such as the carboxylic acid and the ketone. These groups can participate in various reactions:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amidation: Reaction with amines can yield amides.
  • Reduction: The carbonyl group may be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions can be utilized in synthetic pathways to create derivatives or analogs of this compound.

The synthesis of (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2,2-trifluoroacetic acid typically involves multi-step organic synthesis techniques:

  • Formation of the Bicyclic Structure: Starting from appropriate precursors, cyclization reactions are employed to form the bicyclic framework.
  • Introduction of Functional Groups: Subsequent reactions introduce the carboxylic acid and ketone functionalities.
  • Trifluoroacetylation: The trifluoroacetic acid moiety can be introduced through acylation reactions.

Each step requires careful optimization to ensure high yields and purity of the final product .

This compound has potential applications in medicinal chemistry as a building block for the synthesis of more complex biologically active molecules. Its unique structure may also allow for investigations into new therapeutic agents or as intermediates in drug development processes. Additionally, due to its trifluoroacetic acid component, it may serve as a reagent in various organic synthesis applications .

Several compounds share structural similarities with (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2,2-trifluoroacetic acid, including:

Compound NameCAS NumberKey Features
(2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid551-16-6Contains sulfur; used in antibiotics
(2S,5R)-6-Amino penicillanic Acid551-16-6Core structure of penicillins
(3S)-6-(Phenylacetylamino)-3-methylpenicillanic Acid19379-33-0Used in antibiotic formulations

Uniqueness

The uniqueness of (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2,2-trifluoroacetic acid lies in its specific trifluoroacetic acid modification which may enhance solubility and reactivity compared to other related compounds that lack this feature. Additionally, its bicyclic azabicyclo structure offers distinct stereochemical properties that could influence biological interactions differently than its analogs .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

269.05110691 g/mol

Monoisotopic Mass

269.05110691 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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